BP-DA-Ptcl2
CAS No.: 139280-47-0
Cat. No.: VC21364729
Molecular Formula: C26H26Cl2N6O4Pt2
Molecular Weight: 947.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139280-47-0 |
|---|---|
| Molecular Formula | C26H26Cl2N6O4Pt2 |
| Molecular Weight | 947.6 g/mol |
| IUPAC Name | 2,5-diaminohexanedioate;platinum(2+);2-pyridin-2-ylpyridine;dichloride |
| Standard InChI | InChI=1S/2C10H8N2.C6H12N2O4.2ClH.2Pt/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;7-3(5(9)10)1-2-4(8)6(11)12;;;;/h2*1-8H;3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H;;/q;;;;;2*+2/p-4 |
| Standard InChI Key | KKAAXYVDLDFOEW-UHFFFAOYSA-J |
| SMILES | C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])N)C(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2].[Pt+2] |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])N)C(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2].[Pt+2] |
Introduction
Overview of Related Compound: BP-DS-Pdcl2
Chemical Identity and Structural Features
BP-DS-Pdcl2, formally known as 2,2'-Bipyridine-alpha,alpha-diaminosuberic acid palladium(II), represents a complex palladium-based compound with the molecular formula C28H30Cl2N6O4Pd2. According to PubChem data, this compound has a molecular weight of 798.3 g/mol and is identified by the CAS registry number 139280-50-5 . The compound contains 2,2'-bipyridine ligands coordinated to palladium(II) centers, with diaminosuberic acid serving as a bridging ligand between the metal centers .
Nomenclature and Alternative Designations
The compound BP-DS-Pdcl2 is documented in chemical databases under several alternative names that provide insight into its structural features:
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Pd(II)(Bipy)2(dsa)Cl2
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2,2'-Bipyridine-alpha,alpha-diaminosuberic acid palladium(II)
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2,7-diaminooctanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride
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Palladium(2+), bis(2,2'-bipyridine-N,N')(mu-(2,7-diaminooctanedioato(2-)-N2,O1:N7,O8))di-, dichloride
These nomenclature variations highlight the presence of 2,2'-bipyridine (Bipy) ligands and diaminosuberic acid (DSA) as key structural components, suggesting that a platinum analog might incorporate similar ligand systems.
Physicochemical Properties and Database Information
The PubChem database entry for BP-DS-Pdcl2 provides several key physicochemical parameters that characterize this compound:
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Molecular Weight: 798.3 g/mol
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Molecular Formula: C28H30Cl2N6O4Pd2
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Component Compounds: Includes alpha,alpha'-Diaminosuberic acid (CID 192212)
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Database Creation Date: 2005-08-09
The compound's relatively high molecular weight reflects its complex structure with multiple coordinating ligands and two metal centers, a feature that might be shared by the platinum analog BP-DA-Ptcl2.
Properties of Platinum(II) Chloride
Chemical Identity and Basic Characteristics
Platinum(II) chloride (PtCl2) represents a fundamental platinum compound that serves as a potential precursor for more complex platinum coordination compounds. According to the Chemsrc database, PtCl2 has a molecular weight of 265.990 g/mol and is registered under CAS number 10025-65-7 . This binary compound consists solely of platinum in the +2 oxidation state coordinated to two chloride ligands, creating a linear molecular geometry characteristic of Pt(II) complexes.
Physicochemical Properties
Platinum(II) chloride exhibits several distinctive physical and chemical properties that influence its reactivity and applications:
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Molecular Weight: 265.990 g/mol
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Density: 6.05 g/cm³
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Melting Point: 581°C
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Water Solubility: Insoluble
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Vapor Pressure: 33900 mmHg at 25°C
The high melting point and density reflect the significant metal content and strong metal-ligand bonds in this compound. The insolubility in water indicates its predominantly covalent character, which contrasts with many coordination compounds that contain additional ligands to enhance solubility.
Catalytic Applications in Organic Synthesis
Beyond its role as a potential precursor to more complex platinum compounds, PtCl2 serves as an important catalyst in various organic transformations. Research findings document its efficacy in catalyzing intramolecular cyclization reactions, particularly those involving o-isopropyl-substituted aryl alkynes for the synthesis of indenes . This catalytic activity involves sophisticated mechanisms of carbon-hydrogen bond activation.
Mechanistic Insights into PtCl2-Catalyzed Transformations
Multiple Reaction Pathways
Detailed computational studies using density functional theory (DFT) have elucidated the reaction mechanisms of PtCl2-catalyzed cyclizations. These reactions can proceed through multiple pathways, each involving different modes of C-H bond activation:
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Pathway a: Formation of a vinylidene intermediate via a -H shift of the acetylenic hydrogen, followed by a -H shift of benzylic hydrogen to form a vinyl benzyl cation intermediate .
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Pathway b: Reaction progression through a -H shift mechanism from a different intermediate .
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Pathway c: Activation through a -H shift mechanism starting from an exo vinyl cation species .
For the model substrate 1-ethynyl-2-isopropylbenzene, computational research indicates that pathway a is energetically preferred, with the -H shift representing the rate-determining step requiring an activation free energy of 23.6 kcal/mol .
Substrate-Dependent Reactivity Patterns
The precise mechanism and energy profile of PtCl2-catalyzed reactions demonstrate significant dependence on substrate structure. For example, comparative computational analysis reveals that 1-(bromoethynyl)-2-isopropylbenzene exhibits a lower activation energy (15.9 kcal/mol) for the rate-determining step compared to 1-ethynyl-2-isopropylbenzene (23.6 kcal/mol) . This substantial difference in activation energy translates to higher reactivity of bromine-substituted substrates under PtCl2 catalysis, demonstrating how electronic effects modulate reaction pathways.
Data Tables: Comparative Properties of Related Compounds
BP-DS-Pdcl2 Properties
Platinum(II) Chloride Properties
Activation Energies for PtCl2-Catalyzed Cyclization Reactions
| Substrate | Rate-Determining Step | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| 1-ethynyl-2-isopropylbenzene | -H shift | 23.6 | DFT calculations |
| 1-(bromoethynyl)-2-isopropylbenzene | -Br shift | 15.9 | DFT calculations |
Key Intermediates in PtCl2-Catalyzed Transformations
Mechanistic Intermediates and Transition States
The catalytic cycle of PtCl2-promoted cyclization reactions involves several distinctive intermediates that have been characterized through computational chemistry approaches. These intermediates include:
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PtCl2-alkyne π-complexes, where the triple bond coordinates to the platinum center
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Vinylidene-platinum complexes formed after -hydrogen or halogen migration
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Vinyl benzyl cation intermediates resulting from C-H bond activation steps
The relative stability of these intermediates determines the preferred reaction pathway and ultimately the product distribution. For instance, the vinylidene intermediates formed through -shifts represent key species in the most favorable reaction pathway (pathway a) for simple alkyne substrates .
C-H Bond Activation Modalities
Research on PtCl2 catalysis has identified three distinct modes of carbon-hydrogen bond activation, each with different energetic requirements:
- -H shift activation in pathways a and c, observed in different molecular contexts
- -H shift activation in pathway b, which typically requires higher activation energy
These mechanistic insights provide valuable information about how platinum coordinates with and activates carbon-carbon and carbon-hydrogen bonds, which may be relevant to understanding the potential reactivity of more complex platinum compounds like BP-DA-Ptcl2.
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